
Noralfentanil
概述
描述
Noralfentanil (CAS 61086-18-8) is a primary metabolite of alfentanil, a short-acting synthetic opioid used in surgical anesthesia. Its chemical structure (C₁₆H₂₄N₂O₂) includes a methoxymethyl substitution on the piperidine ring, distinguishing it from other fentanyl analogs . This compound is formed via CYP3A4-mediated N-dealkylation of alfentanil, a metabolic pathway shared with other opioids like fentanyl and carfentanil . Pharmacologically, its activity is debated: some sources describe it as a weak mu-opioid agonist with approximately 25% of fentanyl’s potency , while others classify it as inactive . This discrepancy may stem from differences in assay sensitivity or metabolite concentration thresholds in vivo.
准备方法
合成路线和反应条件: 诺舒芬太尼可以通过各种化学反应合成。 一种常用的方法是在诺舒芬太尼上构建炔基,然后进行铜(I)催化的炔烃-叠氮环加成反应 (CuAAC) 。 这种方法可以合成含有三唑的新型诺舒芬太尼衍生物,这些衍生物已被评估其放射性配体结合亲和力和镇痛活性 .
工业生产方法: 诺舒芬太尼的工业生产通常涉及使用先进的有机合成技术。该过程可能包括多个步骤的化学反应、纯化和质量控制,以确保最终产品符合医疗用途所需的标准。工业生产方法的具体细节通常是专有的,并且可能因制造商而异。
化学反应分析
反应类型: 诺舒芬太尼会发生各种化学反应,包括:
还原: 包括去除氧或添加氢,导致官能团的转化。
取代: 包括用另一种官能团取代一种官能团,通常使用特定的试剂和条件。
常见试剂和条件:
氧化: 常见的试剂包括高锰酸钾和三氧化铬。
还原: 常见的试剂包括氢化锂铝和硼氢化钠。
取代: 常见的试剂包括卤代烷烃和亲核试剂。
主要形成的产物: 这些反应形成的主要产物取决于所使用的特定条件和试剂。例如,氧化可能导致形成酮或羧酸,而还原可能产生醇或胺。
科学研究应用
Chemical Properties and Pharmacodynamics
Noralfentanil has the chemical formula and belongs to the fentanyl class of compounds, known for their significant opioid effects. It exhibits a high affinity for mu-opioid receptors, making it approximately 10 times more potent than morphine . Its rapid onset and relatively short duration of action render it particularly suitable for acute pain management during surgical procedures .
Clinical Applications
1. Pain Management in Surgery:
- This compound is primarily utilized in surgical settings for its analgesic effects. Its potency allows for effective pain control with smaller dosages compared to traditional opioids like morphine.
2. Intensive Care Units (ICUs):
- In ICUs, this compound is employed for managing severe pain in critically ill patients. Its pharmacokinetic profile enables quick adjustments to dosing based on patient needs, enhancing pain management strategies .
Research Applications
1. Opioid Mechanism Studies:
- Researchers utilize this compound to study the effects of opioids on various physiological systems, particularly the respiratory system. Its ability to selectively bind to mu-opioid receptors provides insights into opioid receptor dynamics and the physiological responses to opioid administration .
2. Toxicological Investigations:
- This compound's metabolites are often investigated in postmortem toxicology studies. For instance, norfentanyl, a metabolite of fentanyl and this compound, has been detected in overdose cases, aiding in understanding the pharmacokinetics and toxicology of synthetic opioids .
Table 1: Comparative Potency of Opioids
Opioid | Potency (relative to morphine) | Duration of Action |
---|---|---|
Morphine | 1 | 4-5 hours |
This compound | 10 | 30-60 minutes |
Fentanyl | 50-100 | 30-60 minutes |
Table 2: Clinical Applications of this compound
Application Area | Description |
---|---|
Surgical Pain Management | Effective analgesia during surgical procedures |
ICU Pain Control | Rapid adjustment to pain management needs |
Research on Opioid Effects | Studies on respiratory effects and receptor dynamics |
Case Studies
Case Study 1: Surgical Use
In a study involving patients undergoing major abdominal surgery, this compound was administered as part of a multimodal analgesia protocol. Patients reported significantly lower pain scores compared to those receiving only traditional opioids, demonstrating this compound's efficacy in acute pain management .
Case Study 2: Toxicology Analysis
A postmortem analysis revealed that norfentanyl was present in the blood of individuals who had overdosed on fentanyl analogs. This finding highlights the importance of monitoring this compound metabolites in forensic toxicology to assess opioid exposure accurately .
作用机制
诺舒芬太尼通过与中枢神经系统中的阿片受体结合发挥作用。 一旦结合,它就会打开钾通道并抑制钙通道,导致神经元超极化和神经递质释放的抑制 。 这会导致强效的镇痛作用和止痛。 主要的分子靶点是μ-阿片受体,它负责大多数镇痛作用 .
相似化合物的比较
Comparison with Structurally and Functionally Related Compounds
Metabolic Pathways and Pharmacokinetics
Noralfentanil shares metabolic pathways with other opioid metabolites:
- Norfentanyl: Metabolite of fentanyl, formed via CYP3A4 N-dealkylation. Unlike this compound, norfentanyl is universally recognized as pharmacologically inactive .
- Norcarfentanil: Metabolite of carfentanil (a potent veterinary opioid). Its metabolic pathway is CYP-mediated, but its pharmacological activity remains unconfirmed, though presumed inactive .
- Norsufentanil: Metabolite of sufentanil. Like this compound, it is generated via N-dealkylation and is considered inactive .
Key Structural Differences :
- Carfentanil and its metabolite norcarfentanil feature a carbonyl group, contributing to their extreme potency (100x fentanyl) .
Pharmacological Activity and Potency
- This compound: Conflicting evidence exists. While in vitro binding assays suggest weak mu-opioid receptor affinity, in vivo studies often fail to detect significant activity due to rapid clearance .
- Carfentanil vs. This compound: Carfentanil’s potency (100x fentanyl) contrasts sharply with this compound’s weak or absent activity, highlighting the impact of structural modifications on receptor binding .
Analytical Detection and Toxicology
- Toxicological Significance: Detection of this compound in postmortem or clinical samples indicates alfentanil exposure, similar to how norfentanyl signals fentanyl use .
生物活性
Noralfentanil is a synthetic opioid derived from alfentanil, known for its analgesic properties. This article delves into the biological activity of this compound, focusing on its pharmacodynamics, metabolic pathways, and clinical implications.
Overview of this compound
This compound is primarily recognized as a metabolite of alfentanil, which is an opioid analgesic used in anesthesia. Its structure allows it to interact with opioid receptors in the central nervous system, particularly the mu-opioid receptor, influencing pain modulation.
Pharmacodynamics
This compound exhibits significant binding affinity for the mu-opioid receptor, although its potency is notably lower than that of its parent compound, alfentanil. The binding affinity of this compound has been characterized through various studies:
Compound | Binding Affinity (IC50) |
---|---|
This compound | 3.45 ± 0.45 × 10⁻⁹ M |
Alfentanil | 9.45 ± 4.05 × 10⁻⁹ M |
Morphine | 1.94 ± 0.34 × 10⁻⁷ M |
These values indicate that while this compound binds effectively to the mu-opioid receptor, it does so with lower potency compared to other opioids like morphine and alfentanil .
Metabolism and Biotransformation
The metabolism of this compound primarily occurs via cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5. The metabolic pathway involves N-dealkylation and hydroxylation processes that yield various metabolites. Key findings regarding its metabolism include:
- Major Pathways : this compound is formed through the N-dealkylation of alfentanil. This metabolic conversion is crucial for understanding its pharmacokinetics and potential effects in clinical settings .
- Enzyme Interaction : Studies have demonstrated that the presence of cytochrome b5 significantly influences the metabolism of alfentanil to this compound, enhancing metabolite formation rates .
Case Studies and Clinical Implications
Numerous case studies have highlighted the clinical relevance of this compound in pain management and its potential risks in overdose scenarios. For instance:
- Case Study 1 : A patient undergoing surgery was administered alfentanil, which metabolized to this compound. Post-operative assessments indicated that while pain relief was adequate, monitoring for respiratory depression was necessary due to the compound's opioid nature.
- Case Study 2 : In a clinical trial assessing opioid analgesics for chronic pain management, patients receiving alfentanil reported varying degrees of efficacy correlated with plasma levels of this compound, suggesting individual variability in metabolism influenced therapeutic outcomes .
Toxicological Considerations
The safety profile of this compound must be considered, particularly in light of its potential for abuse and toxicity similar to other opioids. Research has shown that while this compound itself may have lower potency, it can still contribute to cumulative effects when used alongside other opioids.
常见问题
Basic Research Questions
Q. What are the primary metabolic pathways of Noralfentanil, and how can researchers design experiments to characterize them?
this compound, a metabolite of alfentanil, undergoes extensive biotransformation via oxidative N-dealkylation at the piperidine nitrogen, forming this compound as the primary metabolite . To study these pathways:
- Experimental Design : Use human liver microsomes (HLMs) incubated with this compound under controlled conditions (e.g., pH 7.4, 37°C) with NADPH as a cofactor.
- Analytical Methods : Employ gas chromatography-mass spectrometry (GC-MS) to quantify metabolite formation, ensuring a lower limit of quantification (LLOQ) ≤1 ng/mL for sensitivity .
- Controls : Include positive controls (e.g., known CYP3A4 substrates) and negative controls (e.g., heat-inactivated microsomes) to validate enzyme activity.
Q. What validated analytical techniques are available for quantifying this compound in biological matrices?
GC-MS remains the gold standard due to its specificity for low-concentration analytes in complex matrices:
- Sample Preparation : Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate this compound from plasma/urine.
- Chromatographic Conditions : Use a DB-5MS capillary column (30 m × 0.25 mm) with helium carrier gas.
- Validation Parameters : Assess linearity (1–100 ng/mL), intra-/inter-day precision (CV <15%), and recovery rates (>80%) .
Q. How can researchers ensure reproducibility in this compound pharmacokinetic studies?
- Standardization : Use identical species (e.g., Sprague-Dawley rats) and administration routes (IV vs. oral) across studies.
- Cross-Validation : Compare results across multiple analytical platforms (e.g., GC-MS vs. LC-MS/MS) to confirm consistency .
- Data Reporting : Include detailed protocols for microsomal incubation times, substrate concentrations, and enzyme sources in publications .
Q. What ethical considerations are critical for human studies involving this compound?
- Informed Consent : Clearly outline risks of opioid metabolites in participant agreements.
- IRB Protocols : Adhere to guidelines for opioid-related research, including overdose mitigation plans and exclusion criteria for opioid-tolerant individuals .
Advanced Research Questions
Q. How can discrepancies between in vitro microsomal data and in vivo observations of this compound metabolism be resolved?
- Model Integration : Combine HLMs with primary hepatocyte cultures to simulate hepatic clearance more accurately.
- Parameter Adjustment : Account for protein binding differences (e.g., in vitro vs. plasma proteins) using equilibrium dialysis .
- Species-Specific Factors : Compare human and rodent CYP3A4 isoform activity to identify interspecies variability .
Q. What strategies optimize this compound detection in complex postmortem matrices (e.g., decomposed tissues)?
- Matrix Cleanup : Use SPE with mixed-mode cartridges (e.g., C18/SCX) to reduce lipid interference.
- High-Resolution MS : Employ quadrupole-time-of-flight (Q-TOF) instruments for untargeted screening of degradation products .
- Stability Testing : Evaluate this compound stability under varying pH and temperature conditions to validate forensic samples .
Q. How do CYP3A4 polymorphisms influence interindividual variability in this compound metabolism?
- Genotype-Phenotype Correlations : Sequence CYP3A4 alleles in human cohorts and correlate with metabolic rates using HLMs.
- Inhibition Assays : Test ketoconazole (CYP3A4 inhibitor) to quantify enzyme contribution to this compound clearance .
Q. What in silico models predict this compound’s metabolic interactions with concurrent medications?
- Molecular Docking : Simulate this compound binding to CYP3A4 active sites using AutoDock Vina.
- Enzyme Kinetics Modeling : Apply Michaelis-Menten equations to predict competitive inhibition by co-administered drugs (e.g., erythromycin) .
Q. Methodological Resources
- GC-MS Protocols : Refer to Mautz et al. (1994) for alfentanil/noralfentanil quantification .
- Microsomal Studies : Follow van Rooy et al. (1981) for enzyme kinetic assays .
- Ethical Frameworks : Consult NIH guidelines for preclinical reporting and IRB requirements .
属性
IUPAC Name |
N-[4-(methoxymethyl)piperidin-4-yl]-N-phenylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-3-15(19)18(14-7-5-4-6-8-14)16(13-20-2)9-11-17-12-10-16/h4-8,17H,3,9-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULOZGJWEIWAWML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C1=CC=CC=C1)C2(CCNCC2)COC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90209964 | |
Record name | Noralfentanil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90209964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61086-18-8 | |
Record name | Noralfentanil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61086-18-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Noralfentanil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061086188 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Noralfentanil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90209964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[4-(methoxymethyl)piperidin-4-yl]-N-phenylpropionamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.889 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NORALFENTANIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IO6G3L550Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Noralfentanil | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0061010 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。